![molecular formula C12H10N2O2 B13301200 Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate: is a heterocyclic compound that features a fused pyrazole and indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be further processed to obtain the desired compound . Another common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to produce tricyclic indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole Derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have similar structural features and biological properties.
Uniqueness
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate stands out due to its unique combination of the pyrazole and indole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3 |
Clave InChI |
UCOCWJDGUYQVQO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


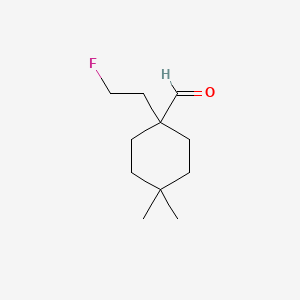
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
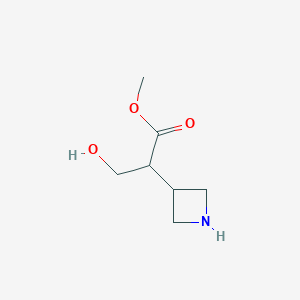
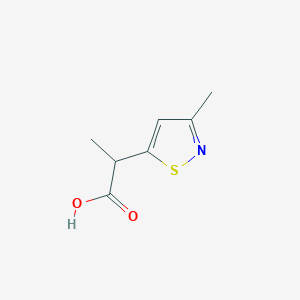

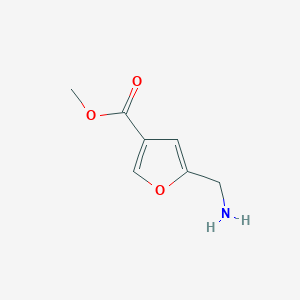
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
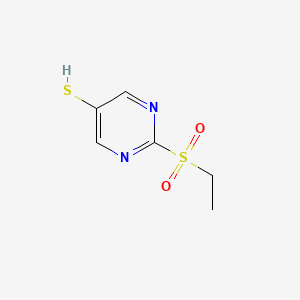
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid](/img/structure/B13301184.png)
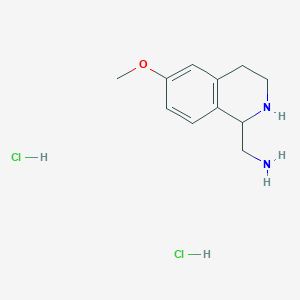
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
